4-Cyclopropoxy-2-fluoro-3-isopropylpyridine
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Overview
Description
4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropoxy group can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-CYCLOPROPOXY-2-FLUORO-3-(PROPAN-2-YL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy group, fluorine atom, and isopropyl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)10-9(14-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
OGBZRXSOUVHJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
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